molecular formula C12H17NO B12110047 4-Benzylpiperidin-3-ol

4-Benzylpiperidin-3-ol

Cat. No.: B12110047
M. Wt: 191.27 g/mol
InChI Key: DTNACGVJQYLRDI-UHFFFAOYSA-N
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Description

4-Benzylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidin-3-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes, often using rhodium on alumina as a catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzylpiperidinone, while reduction may produce various piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Benzylpiperidin-3-ol involves its role as a monoamine releasing agent and monoamine oxidase inhibitor. It selectively releases dopamine and norepinephrine, which are neurotransmitters involved in various physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby increasing the levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylpiperidin-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the piperidine ring. This structural feature contributes to its distinct pharmacological profile, particularly its selectivity for releasing dopamine and its role as a monoamine oxidase inhibitor .

Properties

IUPAC Name

4-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNACGVJQYLRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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